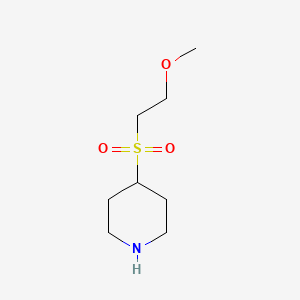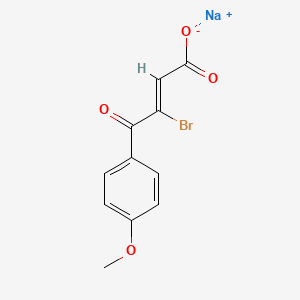
4-(2-Methoxyethylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methoxyethylsulfonyl)piperidine”, also known as MESP, is an organic compound with a molecular formula of C7H15NO3S . It is a colorless liquid with a pungent odor and is used in a variety of applications, including in the synthesis of pharmaceuticals, in the production of dyes, and as a reagent in research laboratories.
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyethylsulfonyl)piperidine” is represented by the formula C8H17NO3S . The InChI key for this compound is YOCGAIJOPPUFRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(2-Methoxyethylsulfonyl)piperidine” has a molecular weight of 207.29 . It is a colorless liquid with a pungent odor.Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, being key components in the synthesis of various drugs .
Anticancer Applications
Piperidine derivatives have shown potential as anticancer agents . They have been utilized in different ways to combat various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine-based compounds have been studied for their antiviral properties . Their unique structure allows them to interfere with viral replication processes, making them potential candidates for antiviral drug development .
Antimicrobial and Antifungal Applications
Piperidine derivatives have also been used as antimicrobial and antifungal agents . Their ability to disrupt microbial cell processes makes them effective in combating various microbial and fungal infections .
Anti-inflammatory Applications
Piperidine derivatives have shown potential as anti-inflammatory agents . They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Antipsychotic Applications
Piperidine derivatives have been studied for their roles as antipsychotic agents . They can modulate the activity of various neurotransmitters in the brain, which can help in the treatment of various psychiatric disorders .
Antidepressant Applications
Piperidine derivatives have shown potential as antidepressants . They can modulate the activity of neurotransmitters in the brain, which can help alleviate symptoms of depression .
Analgesic Applications
Piperidine derivatives have been used as analgesics . They can inhibit the transmission of pain signals in the nervous system, providing relief from pain .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which this compound belongs, are often involved in the inhibition of cholinesterase receptors .
Mode of Action
Piperidine derivatives are known to participate in nucleophilic aromatic substitution reactions. For instance, the benzyl-piperidine group provides good binding to the catalytic site of the AChE enzyme, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Result of Action
Action Environment
It is known that the compound should be stored in a refrigerated environment .
properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-12-6-7-13(10,11)8-2-4-9-5-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGAIJOPPUFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




